
2-(3,3-Diethoxypropyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Diethoxypropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This specific compound, this compound, is known for its unique structure, which includes a furan ring substituted with a 3,3-diethoxypropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Diethoxypropyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,3-Diethoxypropyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Furanones, dihydroxyfurans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans.
Aplicaciones Científicas De Investigación
2-(3,3-Diethoxypropyl)furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Diethoxypropyl)furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Furan: The parent compound with a simple five-membered ring structure.
2,5-Dimethylfuran: A derivative with two methyl groups at positions 2 and 5.
Tetrahydrofuran: A fully saturated derivative of furan.
Comparison: 2-(3,3-Diethoxypropyl)furan is unique due to the presence of the 3,3-diethoxypropyl group, which imparts distinct chemical and physical propertiesCompared to simpler furans, it offers more versatility in synthetic applications and potential biological activities .
Propiedades
Número CAS |
89176-43-2 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(3,3-diethoxypropyl)furan |
InChI |
InChI=1S/C11H18O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4,7-8H2,1-2H3 |
Clave InChI |
YXJYJKVJZRSXBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC1=CC=CO1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


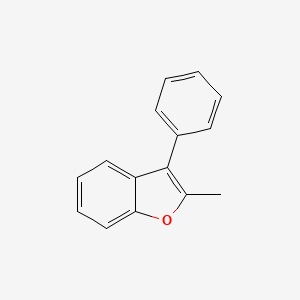

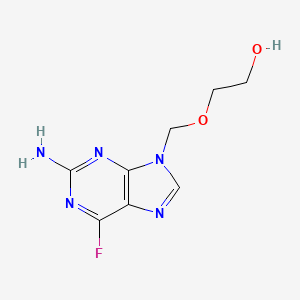
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
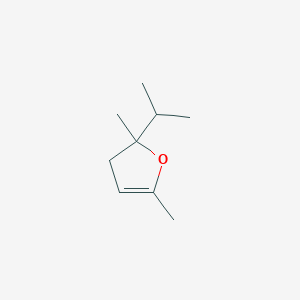
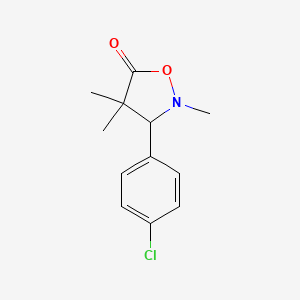
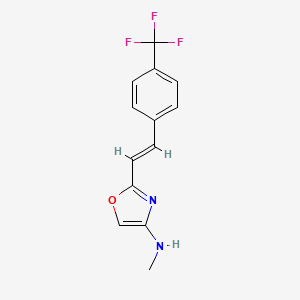
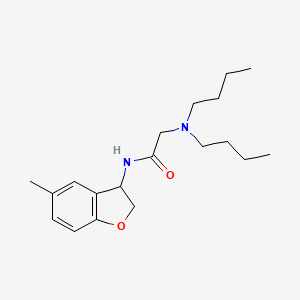



![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

